methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Esterification: The resulting triazole can then be esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: May exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(1H-1,2,3-triazol-4-yl)prop-2-enoate
- Methyl (2E)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
Uniqueness
Methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate is unique due to the presence of the 2-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
1864760-36-0 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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